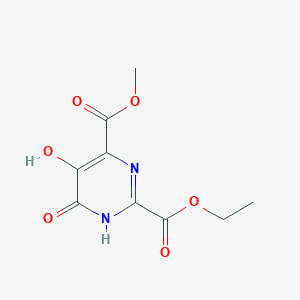
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate is a pyrimidine derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and two carboxylate groups attached to a pyrimidine ring. Its molecular formula is C9H10N2O6, and it has a molecular weight of 242.19 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce dihydropyrimidine derivatives .
科学研究应用
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit specific proteins, or alter cellular signaling pathways .
相似化合物的比较
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in the synthesis of pharmaceuticals.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Another pyrimidine derivative with applications in organic synthesis.
Uniqueness
2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate stands out due to its dual hydroxyl and carboxylate functionalities, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C9H10N2O6 |
|---|---|
分子量 |
242.19 g/mol |
IUPAC 名称 |
2-O-ethyl 4-O-methyl 5-hydroxy-6-oxo-1H-pyrimidine-2,4-dicarboxylate |
InChI |
InChI=1S/C9H10N2O6/c1-3-17-9(15)6-10-4(8(14)16-2)5(12)7(13)11-6/h12H,3H2,1-2H3,(H,10,11,13) |
InChI 键 |
OTCGLOYIDBJUNY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=C(C(=O)N1)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


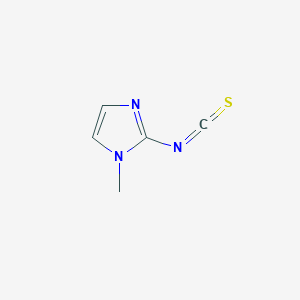
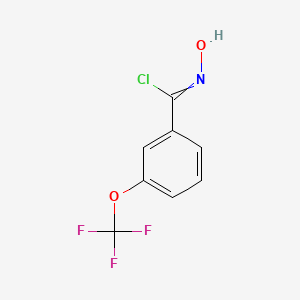
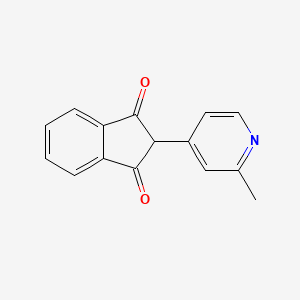
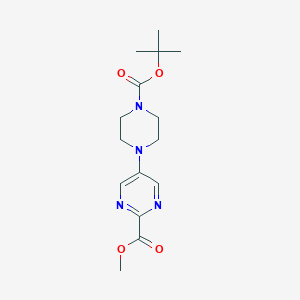
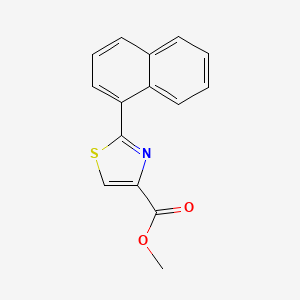
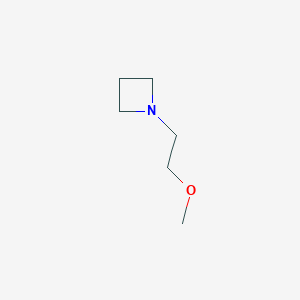
![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)
![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)
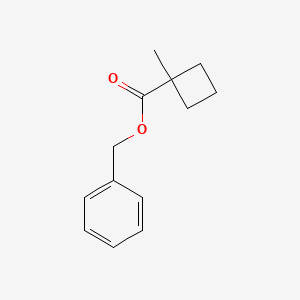
![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)
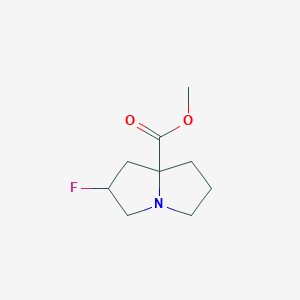
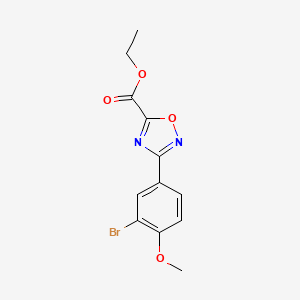
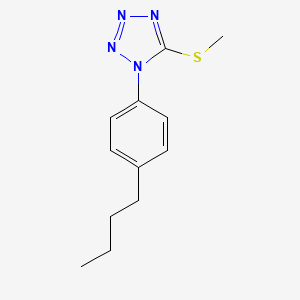
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
